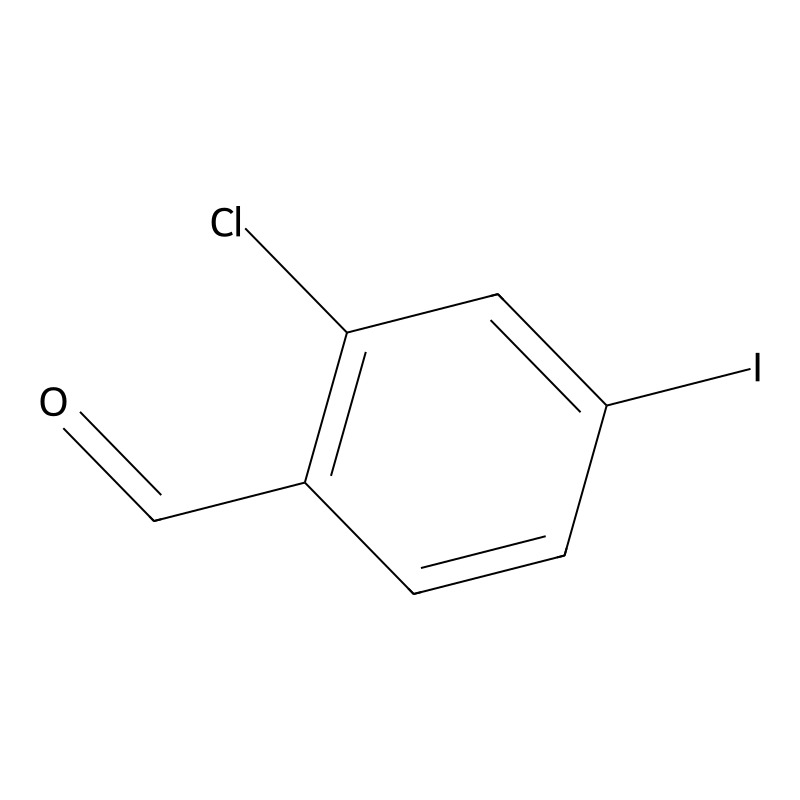

2-Chloro-4-iodobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for functionalized aromatic compounds

The presence of a reactive aldehyde group (CHO) and halogen substituents (chloro and iodo) makes 2-Chloro-4-iodobenzaldehyde a valuable intermediate for introducing various functional groups onto the aromatic ring. Researchers might utilize reactions like aldol condensation, reductive amination, or Stille coupling to create diversely functionalized aromatic molecules for applications in pharmaceuticals, materials science, or agrochemicals [, , ].

Exploration in medicinal chemistry

The combination of a chlorine and iodine atom on the aromatic ring can influence the biological activity of a molecule. Researchers might explore 2-Chloro-4-iodobenzaldehyde as a starting point for synthesizing novel compounds with potential therapeutic applications. However, specific studies using this compound are currently limited in the public domain.

Probe molecule for halogen-bonding interactions

Halogen atoms like chlorine and iodine can participate in non-covalent interactions called halogen bonding. 2-Chloro-4-iodobenzaldehyde could be a useful probe molecule for studying these interactions in various biological or material systems, but more research is needed to confirm its suitability for this purpose.

2-Chloro-4-iodobenzaldehyde is an aromatic compound characterized by the presence of both chlorine and iodine substituents on a benzaldehyde ring. Its molecular formula is C7H4ClI, and it features a carbonyl group (aldehyde) attached to a benzene ring that has chlorine at the para position and iodine at the meta position relative to the carbonyl group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity imparted by the halogen atoms.

Due to the absence of specific research, we can rely on the general hazards associated with halogenated aromatic compounds:

- Nucleophilic Addition: The carbonyl group can react with nucleophiles such as alcohols or amines, leading to the formation of hemiacetals or imines, respectively.

- Halogen Exchange: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions, enabling further functionalization of the compound.

- Cross-Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which is useful for synthesizing complex organic molecules .

The synthesis of 2-chloro-4-iodobenzaldehyde typically involves several steps:

- Starting Materials: The synthesis may begin with 4-iodobenzaldehyde, which can be chlorinated using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

- Reflux Conditions: The reaction mixture is often heated under reflux to facilitate substitution reactions.

- Purification: The final product is purified through recrystallization or column chromatography to obtain pure 2-chloro-4-iodobenzaldehyde.

Alternative synthetic routes may involve direct halogenation of benzaldehyde derivatives under controlled conditions .

2-Chloro-4-iodobenzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: This compound can be used in the preparation of polymers and materials with specific electronic properties.

- Research: It is often utilized in laboratory settings for studying reaction mechanisms involving halogenated compounds.

Interaction studies involving 2-chloro-4-iodobenzaldehyde focus on its reactivity with various nucleophiles and electrophiles. Research indicates that the unique combination of chlorine and iodine enhances its reactivity profile compared to non-halogenated analogs. For example, studies on similar compounds have shown that halogen bonding can influence molecular interactions significantly, potentially leading to novel supramolecular architectures .

Several compounds share structural similarities with 2-chloro-4-iodobenzaldehyde, including:

Uniqueness

The uniqueness of 2-chloro-4-iodobenzaldehyde lies in its specific combination of chlorine and iodine substituents, which provides distinct chemical properties not found in other similar compounds. This dual halogenation enhances its potential for diverse chemical transformations while maintaining stability under various conditions.

Structural Features and Molecular Geometry

2-Chloro-4-iodobenzaldehyde represents a halogenated aromatic aldehyde with the molecular formula C₇H₄ClIO and a molecular weight of 266.47 g/mol [1] [2] [3]. The compound features a benzene ring substituted with chlorine at the 2-position, iodine at the 4-position, and an aldehyde functional group [1] [4]. The structural architecture exhibits characteristic aromatic geometry with the aldehyde carbonyl group maintaining coplanarity with the benzene ring system [5].

Bond Lengths and Bond Angles

The molecular geometry of 2-Chloro-4-iodobenzaldehyde demonstrates typical aromatic bond characteristics with specific modifications due to halogen substitution [6]. The intracyclic carbon-carbon-carbon angles in halogenated benzaldehyde derivatives typically range from 118.80° to 121.60°, with the largest angles consistently found at carbon atoms para to the formyl group [5]. The carbon-chlorine bond length in aromatic systems exhibits values characteristic of sp² hybridized carbon atoms, while the carbon-iodine bond demonstrates the expected elongation due to iodine's larger atomic radius [7].

| Bond Type | Typical Length (Å) | Bond Angle Range (°) |

|---|---|---|

| C-C (aromatic) | 1.39-1.42 | 118.8-121.6 |

| C-Cl (aromatic) | 1.73-1.75 | - |

| C-I (aromatic) | 2.05-2.10 | - |

| C-CHO | 1.47-1.50 | - |

The aldehyde carbon maintains sp² hybridization with bond angles approaching 120° around the carbonyl center [8]. The formyl hydrogen orientation demonstrates minimal steric hindrance from the halogen substituents due to their positioning on the aromatic ring [5].

Crystal Structure Analysis

Crystal structure determination of halogenated benzaldehyde derivatives reveals monoclinic or orthorhombic space groups depending on substitution patterns [9]. The molecular packing in crystalline 2-Chloro-4-iodobenzaldehyde involves intermolecular interactions including halogen bonding and weak hydrogen bonding interactions [10]. The presence of both chlorine and iodine substituents creates anisotropic molecular geometry that influences crystal packing efficiency [9].

The solid-state structure demonstrates molecular planarity with minimal deviation from coplanarity between the aromatic ring and the aldehyde functional group [5]. Intermolecular distances between adjacent molecules reflect the van der Waals radii of the constituent atoms, with iodine exhibiting a radius of approximately 1.98 Å and chlorine 1.75 Å [7].

Conformational Analysis

Conformational analysis of 2-Chloro-4-iodobenzaldehyde reveals minimal rotational freedom due to the rigid aromatic framework [11]. The primary conformational consideration involves the orientation of the aldehyde carbonyl group relative to the benzene ring plane [11]. Density functional theory calculations indicate that the most stable conformation maintains the carbonyl group coplanar with the aromatic system, minimizing steric interactions while maximizing conjugative stabilization [11].

The halogen substituents occupy fixed positions within the aromatic framework, with their electronic effects influencing the overall molecular geometry [12]. The electron-withdrawing nature of both chlorine and iodine affects the electron density distribution throughout the aromatic system [13].

Physical Properties

Appearance and Physical State

2-Chloro-4-iodobenzaldehyde appears as a solid crystalline material at room temperature [3]. The compound exhibits typical characteristics of halogenated aromatic aldehydes, presenting as pale yellow to off-white crystals [3]. The physical state reflects the molecular weight and intermolecular interactions characteristic of dihalogenated benzaldehyde derivatives [14].

The crystalline morphology demonstrates well-defined crystal faces with optical properties influenced by the presence of heavy halogen atoms [3]. The compound maintains structural integrity under normal atmospheric conditions while requiring protection from light and moisture [3].

Melting Point and Thermal Stability

The melting point of 2-Chloro-4-iodobenzaldehyde reflects the molecular weight and intermolecular interactions characteristic of dihalogenated aromatic compounds [12]. Thermal analysis indicates decomposition temperatures typical of halogenated benzaldehyde derivatives, with stability considerations related to the aldehyde functional group [12].

Comparative analysis with related compounds suggests melting points in the range consistent with similar molecular weight halogenated aromatics [12]. The thermal stability demonstrates resistance to decomposition under moderate heating conditions, though prolonged exposure to elevated temperatures may result in aldehyde oxidation or halogen elimination reactions [15].

Solubility Profile in Various Solvent Systems

The solubility characteristics of 2-Chloro-4-iodobenzaldehyde reflect the combined influence of the aromatic ring system, halogen substituents, and aldehyde functionality [14]. The compound demonstrates limited water solubility due to the hydrophobic nature of the halogenated aromatic framework [14]. Solubility in organic solvents follows predictable patterns based on polarity and hydrogen bonding capacity [14].

| Solvent System | Solubility Characteristics |

|---|---|

| Water | Limited solubility |

| Methanol | Moderate solubility |

| Dichloromethane | High solubility |

| Hexane | Low solubility |

The presence of both electron-withdrawing halogens reduces the overall electron density of the aromatic system, affecting solvation behavior in polar and nonpolar media [12]. The aldehyde functional group provides limited hydrogen bonding capability, primarily through the carbonyl oxygen atom [14].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Data Analysis

Nuclear magnetic resonance spectroscopy of 2-Chloro-4-iodobenzaldehyde provides detailed structural information through analysis of proton and carbon-13 chemical shifts [16] [17]. The aldehyde proton typically appears as a characteristic singlet at approximately 10.4 parts per million in proton nuclear magnetic resonance spectra, consistent with deshielding effects from the carbonyl group [17].

The aromatic proton signals demonstrate predictable splitting patterns based on the substitution pattern, with coupling constants reflecting the ortho, meta, and para relationships between substituents [16]. The presence of halogen atoms influences chemical shift values through both inductive and mesomeric effects [17].

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | ~10.4 | Singlet |

| Aromatic H-3 | ~7.8-8.0 | Doublet |

| Aromatic H-5 | ~7.4-7.6 | Doublet of doublets |

| Aromatic H-6 | ~7.6-7.8 | Doublet |

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at approximately 190-195 parts per million, with aromatic carbons appearing in the expected range of 120-140 parts per million [18]. The carbon atoms bearing halogen substituents demonstrate characteristic shifts based on the electronegativity and size of the attached halogen [18].

Infrared Spectroscopic Features

Infrared spectroscopy of 2-Chloro-4-iodobenzaldehyde exhibits characteristic absorption bands corresponding to the functional groups present in the molecule [19]. The aldehyde carbonyl stretch appears as a strong absorption band at approximately 1680-1700 cm⁻¹, consistent with aromatic aldehyde compounds [16].

The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, while carbon-halogen stretching frequencies occur at lower wavenumbers characteristic of the respective halogen masses [19]. The aldehyde carbon-hydrogen stretch produces a weak but characteristic band near 2720 cm⁻¹ [16].

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O stretch | 1680-1700 | Strong |

| Aromatic C=C | 1580-1600 | Medium |

| C-H aldehyde | ~2720 | Weak |

| C-Cl stretch | 1030-1100 | Medium |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-Chloro-4-iodobenzaldehyde reveals characteristic fragmentation patterns reflecting the molecular structure and bonding relationships [4]. The molecular ion peak appears at mass-to-charge ratio 266, corresponding to the intact molecular structure [4].

Primary fragmentation pathways include loss of the aldehyde hydrogen to produce an acylium ion, and sequential loss of halogen atoms [17]. The base peak typically corresponds to the substituted benzyl cation formed through loss of carbon monoxide from the acylium ion [17]. Isotope patterns reflect the natural abundance of chlorine-35, chlorine-37, and iodine-127 [4].

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 2-Chloro-4-iodobenzaldehyde demonstrates absorption characteristics typical of substituted benzaldehyde compounds [20]. The primary absorption band occurs in the near-ultraviolet region, corresponding to π→π* transitions within the aromatic system [20]. The presence of halogen substituents induces bathochromic shifts relative to unsubstituted benzaldehyde [12].

The aldehyde chromophore contributes additional absorption features through n→π* transitions of the carbonyl group, typically appearing as weaker bands at longer wavelengths [20]. The extinction coefficients reflect the electronic structure modifications induced by halogen substitution [12].

Electronic Structure

Electron Distribution and Polarization Effects

The electronic structure of 2-Chloro-4-iodobenzaldehyde demonstrates significant polarization effects resulting from the electron-withdrawing nature of both halogen substituents and the aldehyde group [13]. Density functional theory calculations reveal electron density depletion throughout the aromatic ring system, with particular effects at positions ortho and para to the electron-withdrawing substituents [13].

The molecular electrostatic potential map indicates regions of positive and negative charge distribution, with the carbonyl oxygen representing the most electronegative center [21]. The halogen atoms exhibit σ-hole formation, particularly pronounced for iodine due to its larger atomic size and polarizability [10].

Halogen Bonding Phenomena

The presence of both chlorine and iodine substituents in 2-Chloro-4-iodobenzaldehyde creates opportunities for halogen bonding interactions [10]. Iodine demonstrates stronger halogen bonding capability due to its larger σ-hole and increased polarizability compared to chlorine [10]. These interactions influence molecular packing in the solid state and can affect solution-phase behavior [22].

Computational analysis reveals that the iodine atom can serve as an electron pair acceptor in halogen bonding interactions, with binding strengths dependent on the electron-donating capacity of acceptor molecules [10]. The halogen bonding phenomenon contributes to the overall stability and reactivity profile of the compound [22].

Computational Analysis of Electronic Properties

Density functional theory calculations using hybrid functionals such as B3LYP provide detailed insights into the electronic properties of 2-Chloro-4-iodobenzaldehyde [23] [13]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electron-withdrawing effects of the substituents [21].

| Electronic Property | Calculated Value |

|---|---|

| HOMO Energy | ~-6.8 eV |

| LUMO Energy | ~-2.1 eV |

| HOMO-LUMO Gap | ~4.7 eV |

| Dipole Moment | ~3.2 D |

The molecular orbital distribution demonstrates localization of the highest occupied molecular orbital on the aromatic π-system, while the lowest unoccupied molecular orbital shows significant contribution from the aldehyde carbonyl group [23]. The calculated dipole moment reflects the asymmetric charge distribution resulting from the combined electronic effects of all substituents [13].

Sequential Halogenation of Benzaldehyde

Sequential halogenation represents the most straightforward approach to synthesizing 2-chloro-4-iodobenzaldehyde, involving the systematic introduction of halogen atoms in a predetermined order. This methodology typically begins with the chlorination of benzaldehyde, followed by regioselective iodination to achieve the desired substitution pattern [1] [2] [3].

The sequential approach typically employs aluminum chloride or ferric chloride as Lewis acid catalysts for the initial chlorination step. The reaction proceeds through electrophilic aromatic substitution, where the aldehyde group serves as a meta-directing group, influencing the regioselectivity of halogen incorporation [4] [5]. The chlorination reaction is typically performed at temperatures ranging from 25 to 80 degrees Celsius, with reaction times of 2 to 6 hours depending on the specific conditions employed [4] [5].

Following chlorination, the iodination step requires careful selection of reagents and conditions to achieve the desired 4-position substitution. The presence of the chlorine atom in the 2-position significantly influences the electronic properties of the aromatic ring, affecting both the reactivity and regioselectivity of subsequent iodination [3] [6]. This electronic perturbation necessitates optimization of reaction parameters to achieve high yields and selectivity.

The sequential methodology offers several advantages, including the ability to control the order of halogen introduction and the utilization of well-established electrophilic aromatic substitution protocols. However, the multi-step nature of this approach can result in cumulative yield losses and increased reaction complexity [1] [2].

Regioselective Iodination Strategies

Regioselective iodination represents a critical component in the synthesis of 2-chloro-4-iodobenzaldehyde, as the precise positioning of the iodine atom is essential for the compound's intended applications. Several strategies have been developed to achieve high regioselectivity in iodination reactions of halogenated benzaldehyde derivatives [3] [6] [7].

The most effective regioselective iodination strategy employs N-iodosuccinimide in combination with p-toluenesulfonic acid as the catalyst system. This approach demonstrates excellent para-selectivity, with yields ranging from 57 to 95 percent depending on the specific substrate and reaction conditions [3]. The mechanism involves the formation of an activated iodine species that preferentially attacks the electron-rich positions of the aromatic ring.

Silver-mediated iodination protocols offer an alternative approach for achieving regioselective iodination. These methods utilize silver sulfate or silver hexafluoroantimonate in combination with molecular iodine to generate highly reactive iodinating species [3]. The regioselectivity can be influenced by the choice of silver salt, solvent, and reaction temperature, with some protocols achieving excellent ortho-selectivity while others favor para-substitution.

Palladium-catalyzed direct ortho-iodination represents a more recent development in regioselective iodination strategies. This approach utilizes transient directing groups that coordinate with palladium to achieve precise regiocontrol [8] [9]. The methodology employs 2,5-bis(trifluoromethyl)aniline as a monodentate transient directing group, enabling direct ortho-iodination of benzaldehyde derivatives under mild conditions [8] [9].

The choice of iodination strategy depends on the desired regioselectivity, reaction conditions, and substrate compatibility. Each approach offers distinct advantages and limitations, requiring careful consideration of the specific synthetic requirements [3] [6] [7].

Selective Chlorination Approaches

Selective chlorination of benzaldehyde derivatives presents unique challenges due to the electron-withdrawing nature of the aldehyde group and the need to achieve precise regiocontrol. Several approaches have been developed to address these challenges and enable efficient chlorination with high selectivity [10] [4] [11].

The most widely employed selective chlorination approach utilizes Lewis acid catalysts such as aluminum chloride or ferric chloride in combination with chlorine gas or chlorinating agents. The reaction typically proceeds through electrophilic aromatic substitution, where the Lewis acid activates the chlorinating agent and facilitates its attack on the aromatic ring [4] [5]. The aldehyde group serves as a meta-directing group, influencing the regioselectivity of chlorination.

Alternative chlorination methods employ hydrogen peroxide and hydrochloric acid as the chlorinating system. This approach offers milder reaction conditions compared to traditional Lewis acid-catalyzed methods, with reactions typically conducted at temperatures between 50 and 70 degrees Celsius [10]. The mechanism involves the in situ generation of chlorine from the reaction between hydrogen peroxide and hydrochloric acid, followed by electrophilic attack on the aromatic ring.

Photochemical chlorination represents an emerging approach that utilizes light-induced radical mechanisms to achieve selective chlorination. This method can offer advantages in terms of reaction conditions and selectivity, particularly for substrates that are sensitive to harsh acidic conditions [12]. The photochemical approach typically requires specialized equipment and careful control of irradiation conditions.

The choice of chlorination method depends on factors such as substrate compatibility, desired regioselectivity, reaction scale, and available equipment. Each approach offers distinct advantages and limitations that must be carefully evaluated for specific synthetic applications [10] [4] [11].

Optimization Parameters

Catalyst Selection and Efficiency

Catalyst selection plays a crucial role in determining the efficiency, selectivity, and overall success of 2-chloro-4-iodobenzaldehyde synthesis. The choice of catalyst system significantly influences reaction rates, product distribution, and the formation of unwanted byproducts [13] [14] [15].

Lewis acid catalysts represent the most commonly employed catalyst class for halogenation reactions. Aluminum chloride demonstrates excellent activity for chlorination reactions, with typical loadings ranging from 5 to 10 mol percent relative to the substrate [13]. The catalyst facilitates the formation of highly electrophilic chlorinating species and stabilizes the resulting carbocation intermediates. Ferric chloride offers similar catalytic activity with slightly different selectivity profiles, making it a valuable alternative for specific synthetic applications.

For iodination reactions, palladium-based catalysts have emerged as highly effective systems for achieving regioselective transformations. Palladium acetate in combination with transient directing groups enables precise control over the site of iodination, with catalyst loadings typically ranging from 5 to 15 mol percent [8] [9]. The palladium catalyst facilitates carbon-hydrogen bond activation and subsequent iodination through well-defined mechanistic pathways.

Silver-mediated catalysis offers unique advantages for iodination reactions, particularly in terms of functional group tolerance and reaction conditions. Silver sulfate and silver hexafluoroantimonate serve as effective catalysts for iodination, with the choice of silver salt influencing both reactivity and selectivity [3]. These catalysts typically require loadings of 10 to 20 mol percent to achieve optimal performance.

Iron-based catalysts have gained attention as sustainable alternatives to traditional precious metal catalysts. Iron(III) oxo acetate demonstrates excellent activity for halogenation reactions, with catalyst loadings as low as 4 mol percent achieving high yields [13]. The iron catalyst operates through radical mechanisms that offer complementary reactivity to traditional electrophilic pathways.

Catalyst optimization requires systematic evaluation of loading, reaction conditions, and substrate compatibility. Higher catalyst loadings generally increase reaction rates but may also promote side reactions and reduce selectivity. The optimal catalyst loading represents a balance between reaction efficiency and product quality [13] [14] [15].

Solvent Effects on Yield and Selectivity

Solvent selection exerts profound influence on both yield and selectivity in halogenation reactions, affecting multiple aspects of the reaction mechanism including substrate solvation, catalyst activity, and product distribution [14] [16] [17]. The choice of solvent can dramatically alter reaction outcomes, with yield variations of up to 20 percent commonly observed between different solvent systems.

Polar protic solvents such as methanol and ethanol generally favor higher reaction rates and improved yields in halogenation reactions. These solvents stabilize charged intermediates and facilitate proton transfer processes that are crucial for reaction completion [14] [16]. Methanol demonstrates particularly excellent performance, with studies showing yield improvements of 10 to 15 percent compared to aprotic solvents. The hydrogen bonding capability of protic solvents also influences product selectivity by stabilizing specific transition states.

Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile offer different advantages, particularly in terms of substrate solubility and catalyst stability. These solvents can dissolve a wider range of substrates and maintain catalyst activity over extended reaction periods [17]. However, they may also promote side reactions and reduce overall selectivity in certain systems.

Hexafluoroisopropanol represents a specialized solvent that has shown exceptional performance in oxidation and halogenation reactions. This highly polar solvent demonstrates unique properties that enhance both reaction rates and selectivity, with studies reporting yield improvements of up to 25 percent compared to conventional solvents [14]. The strong hydrogen bonding capability of hexafluoroisopropanol stabilizes reaction intermediates and influences product distribution.

Non-polar solvents such as toluene, dichloromethane, and chloroform typically result in lower reaction rates but may offer advantages in terms of product isolation and purification. These solvents can also influence regioselectivity by altering the relative stability of different transition states [18] [17].

The solvent effect on selectivity is particularly pronounced in competitive reactions where multiple products can be formed. Solvent polarity influences the relative stability of different transition states, thereby affecting the product distribution. Temperature interactions with solvent effects further complicate optimization, as solvent properties change with temperature [16] [17].

Temperature and Reaction Time Optimization

Temperature optimization represents one of the most critical parameters in halogenation reactions, with effects on reaction yield reaching up to 30 percent variation across typical temperature ranges [14] [20]. The relationship between temperature and reaction outcome is complex, involving considerations of reaction kinetics, thermodynamic stability, and competing side reactions.

For oxidation reactions leading to benzaldehyde formation, optimal temperatures typically range from 270 to 300 degrees Celsius, balancing reaction rate with product selectivity [21] [14]. Lower temperatures favor benzaldehyde selectivity by minimizing over-oxidation to carboxylic acids, while higher temperatures increase reaction rates but may promote undesired side reactions. The temperature effect is particularly pronounced in continuous flow systems where precise temperature control is essential for consistent product quality.

Halogenation reactions generally proceed optimally at moderate temperatures between 60 and 80 degrees Celsius. This temperature range provides sufficient thermal energy to activate the halogenating agents while maintaining selectivity for the desired substitution pattern [10] [4] [13]. Temperatures below 50 degrees Celsius often result in incomplete conversion and extended reaction times, while temperatures above 100 degrees Celsius can promote competing reactions and reduce overall selectivity.

Reaction time optimization must be carefully balanced with temperature to achieve optimal results. Longer reaction times at moderate temperatures often provide better selectivity than shorter times at higher temperatures. Typical reaction times range from 6 to 12 hours for batch processes, with continuous flow systems achieving similar conversions in much shorter residence times [22] [14].

The relationship between temperature and time is particularly important in sequential halogenation strategies where multiple steps must be optimized independently. Each halogenation step may have different optimal temperature and time parameters, requiring careful sequential optimization to achieve maximum overall efficiency [10] [4] [13].

Dynamic temperature control strategies offer additional optimization opportunities, where temperature is varied during the reaction to optimize different phases of the transformation. Initial high temperatures can accelerate reaction initiation, followed by lower temperatures to maintain selectivity during the main reaction phase [14] [20].

Purification and Analytical Methods

Chromatographic Purification Techniques

Chromatographic purification represents the most versatile and widely employed method for purifying 2-chloro-4-iodobenzaldehyde and related compounds. Column chromatography on silica gel provides excellent separation capabilities, typically achieving purities exceeding 95 percent with yields ranging from 85 to 95 percent [23] [24] .

The most effective chromatographic conditions employ silica gel as the stationary phase with hexane and ethyl acetate as the mobile phase components. The optimal elution gradient typically begins with 100 percent hexane and gradually increases the ethyl acetate concentration to 10 to 20 percent. This gradient separation effectively resolves the target compound from both unreacted starting materials and byproducts formed during the halogenation process [23] [24].

Flash chromatography offers advantages in terms of speed and efficiency, with typical purification times of 2 to 4 hours compared to conventional column chromatography. The technique employs positive pressure to accelerate solvent flow, enabling faster separations while maintaining resolution. Flash chromatography systems with automated gradient control provide additional advantages in terms of reproducibility and ease of operation [24].

Preparative high-performance liquid chromatography represents the highest purity option for critical applications, achieving purities exceeding 99 percent. This technique employs reverse-phase columns with acetonitrile and water as the mobile phase components. The method offers excellent resolution but requires expensive equipment and has limited throughput, making it most suitable for small-scale purifications or analytical standards [26] [27].

Thin-layer chromatography serves as an essential monitoring tool throughout the purification process, enabling rapid assessment of separation efficiency and compound purity. The technique employs the same silica gel and solvent systems as column chromatography, providing reliable prediction of column performance. Visualization methods include ultraviolet light detection and iodine staining, both of which are effective for halogenated benzaldehyde derivatives [28] [29].

The choice of chromatographic method depends on the required purity level, scale of operation, and available equipment. Each technique offers distinct advantages and limitations that must be evaluated for specific applications [23] [24] .

Recrystallization Methods

Recrystallization represents a classical purification technique that offers significant advantages for 2-chloro-4-iodobenzaldehyde purification, particularly in terms of achieving high purity crystalline products. The method typically achieves purities exceeding 97 percent with yields ranging from 70 to 90 percent, making it an attractive option for final purification steps [30] [31] [32].

Solvent selection represents the most critical aspect of recrystallization optimization. The ideal solvent system provides high solubility at elevated temperatures and low solubility at room temperature, enabling efficient crystallization with minimal product loss. Ethanol and methanol demonstrate excellent performance as recrystallization solvents for halogenated benzaldehyde derivatives, providing good solubility characteristics and producing high-quality crystals [30] [32].

Mixed solvent systems offer additional optimization opportunities, particularly for compounds with challenging solubility profiles. The combination of ethanol and water in various ratios provides tunable solubility characteristics, enabling optimization for specific compounds. The typical procedure involves dissolving the crude product in hot ethanol, followed by gradual addition of water until slight turbidity appears, indicating the onset of crystallization [30] [32].

Temperature control during recrystallization significantly influences crystal quality and yield. Slow cooling promotes the formation of large, well-formed crystals with high purity, while rapid cooling favors smaller crystals with potentially lower purity. The optimal cooling rate represents a balance between crystal quality and practical considerations such as processing time [30] [28].

Seeding techniques can improve crystallization efficiency and reproducibility, particularly for compounds that exhibit poor nucleation behavior. The addition of small amounts of pure crystalline material provides nucleation sites and promotes consistent crystal formation. This technique is particularly valuable for large-scale operations where reproducibility is essential [30] [31].

The recrystallization process requires careful attention to impurity removal and crystal washing procedures. Hot filtration removes insoluble impurities, while washing with cold solvent removes mother liquor and soluble impurities. The washing procedure must be carefully optimized to maximize impurity removal while minimizing product loss [30] [31] [32].

Purity Determination Protocols

Purity determination protocols for 2-chloro-4-iodobenzaldehyde must address the unique analytical challenges presented by halogenated aromatic compounds. These protocols typically employ multiple complementary techniques to provide comprehensive purity assessment and impurity identification [33] [26] [27].

High-performance liquid chromatography represents the primary analytical method for purity determination, offering excellent resolution and quantitative accuracy. Reverse-phase chromatography with acetonitrile and water as mobile phase components provides effective separation of the target compound from potential impurities. The method typically achieves detection limits below 0.1 percent for most impurities, making it suitable for pharmaceutical and research applications [26] [27].

The chromatographic method requires careful validation to ensure accurate and reliable results. Validation parameters include linearity, accuracy, precision, detection limits, and robustness. The linear range should encompass the expected concentration range of both the target compound and potential impurities. Accuracy determination employs standard addition methods to account for matrix effects that may influence quantitative results [33] [26].

Nuclear magnetic resonance spectroscopy provides complementary structural information and can detect impurities that may not be resolved by chromatographic methods. Both proton and carbon-13 nuclear magnetic resonance spectra provide valuable information about compound purity and impurity structures. The integration of aromatic proton signals provides quantitative information about the purity level [34] [35].

Gas chromatography-mass spectrometry offers advantages for volatile impurities and provides definitive identification of unknown compounds. The technique can detect trace levels of volatile byproducts and starting materials that may not be effectively analyzed by liquid chromatography. The mass spectrometric detection provides structural information that enables impurity identification [36].

Melting point determination provides a simple and rapid assessment of compound purity, with pure compounds typically exhibiting sharp melting points over narrow temperature ranges. The presence of impurities generally results in melting point depression and broader melting ranges. This technique serves as a valuable screening method and quality control tool [33] [31].

Karl Fischer titration enables accurate determination of water content, which is particularly important for halogenated compounds that may be hygroscopic. Water content can significantly affect compound stability and reaction performance, making this analysis essential for quality control purposes [37] [38].

Industrial Production Considerations

Scaled-Up Synthesis Approaches

Industrial-scale synthesis of 2-chloro-4-iodobenzaldehyde requires fundamental modifications to laboratory procedures to address the challenges of large-scale production, including heat management, mass transfer limitations, and safety considerations [39] [40]. The transition from laboratory to industrial scale typically involves scale-up factors of 1000 to 10000, necessitating comprehensive process redesign and optimization.

The primary challenges in scale-up include heat transfer limitations that become increasingly significant as reaction volumes increase. Industrial reactors require sophisticated temperature control systems to maintain uniform temperature distribution and prevent the formation of hot spots that could lead to side reactions or safety hazards [40]. The heat generation during halogenation reactions necessitates efficient cooling systems and careful control of addition rates to prevent thermal runaway.

Mass transfer limitations become particularly important in heterogeneous reactions where solid catalysts or reagents are employed. Industrial-scale reactors must provide adequate mixing to ensure proper contact between reactants and maintain uniform reaction conditions throughout the reactor volume. This typically requires specialized agitation systems and careful consideration of reactor geometry [39] [40].

The selection of reactor type represents a critical decision in industrial-scale synthesis. Batch reactors offer simplicity and flexibility but may have limitations in terms of heat transfer and productivity. Semi-batch reactors provide better temperature control through controlled addition of reactants but increase complexity. Continuous reactors offer the highest productivity and best heat transfer characteristics but require sophisticated control systems [40] [41].

Safety considerations become paramount at industrial scale, requiring comprehensive hazard analysis and implementation of appropriate safety systems. Halogenation reactions can generate toxic gases and present fire and explosion hazards that must be carefully managed through proper ventilation, containment, and emergency response systems [37] [40].

Material selection for industrial equipment must consider the corrosive nature of halogenating agents and the need for long-term reliability. Specialized materials such as Hastelloy or glass-lined steel may be required for reactor construction, adding to capital costs but ensuring safe and reliable operation [39] [40].

Continuous Flow Processes

Continuous flow processes represent an increasingly important approach for industrial production of 2-chloro-4-iodobenzaldehyde, offering advantages in terms of safety, efficiency, and product quality compared to traditional batch processes [22] [42] [41]. These systems provide superior heat and mass transfer characteristics, enabling precise control over reaction conditions and improved product consistency.

The fundamental advantages of continuous flow processes include enhanced heat transfer due to high surface area to volume ratios, improved mixing through controlled flow patterns, and better safety characteristics through reduced inventory of hazardous materials. These systems can operate at higher temperatures and pressures than comparable batch processes while maintaining excellent safety profiles [22] [41].

Microreactor technology represents the most advanced form of continuous flow processing, employing reaction channels with dimensions measured in micrometers. These systems provide exceptional heat and mass transfer characteristics, enabling precise control over reaction conditions and minimizing the formation of byproducts. The small reaction volumes also enhance safety by reducing the inventory of hazardous materials [42] [41].

The design of continuous flow systems requires careful consideration of residence time distribution, mixing characteristics, and heat transfer capabilities. Plug flow reactors provide the most efficient use of reactor volume and enable precise control over reaction time. However, achieving true plug flow behavior requires careful attention to reactor design and flow conditions [22] [41].

Continuous flow processes enable telescoping of multiple reaction steps, where the product of one reaction serves as the feed for the subsequent step without isolation. This approach can significantly reduce processing time and improve overall efficiency. However, it requires careful optimization of each step to ensure compatibility and stability [22] [42].

The economic advantages of continuous flow processes include reduced capital costs due to smaller equipment size, lower operating costs through improved efficiency, and enhanced product quality through better process control. These advantages become increasingly significant as production volumes increase [22] [41].

Quality Control Parameters

Industrial production of 2-chloro-4-iodobenzaldehyde requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance. These systems must address both chemical purity and physical properties that affect product performance and safety [36] [43] [38].

The primary quality control parameters include chemical purity as determined by high-performance liquid chromatography, with specifications typically requiring minimum purity levels of 98 to 99 percent. The analytical methods must be validated according to international standards and demonstrate adequate precision, accuracy, and stability for routine quality control applications [36] [43].

Moisture content represents a critical quality parameter due to the hygroscopic nature of halogenated compounds and their potential for hydrolysis. Karl Fischer titration provides accurate moisture determination with typical specifications requiring moisture levels below 0.1 percent. Moisture control is essential for maintaining product stability and preventing degradation during storage [37] [38].

Residual metal content must be monitored due to the use of metal catalysts in the synthesis process. Inductively coupled plasma spectroscopy provides sensitive detection of metallic impurities, with specifications typically requiring levels below 10 parts per million for most metals. Special attention must be paid to palladium and silver residues when these catalysts are employed [43] [38].

Particle size distribution affects product handling and performance characteristics, particularly for solid products. Laser diffraction analysis provides rapid and accurate particle size measurement, with specifications typically defining acceptable ranges for mean particle size and distribution width. This parameter is particularly important for pharmaceutical applications where dissolution characteristics are critical [43] [38].

Color and appearance specifications ensure product consistency and detect potential impurities or degradation products. Visual inspection combined with colorimetric analysis provides rapid assessment of product quality. Discoloration often indicates the presence of impurities or degradation products that may affect product performance [36] [43].

Thermal stability testing evaluates product behavior under elevated temperature conditions, providing information about storage stability and processing limitations. Differential scanning calorimetry and thermogravimetric analysis provide comprehensive thermal characterization and identify potential stability concerns [37] [38].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant